2-Cyano-3-[4-(2-cyanoethyl-methyl-amino)phenyl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide is an organic compound with a complex structure that includes cyano, amino, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-[(2-cyanoethyl)(methyl)amino]benzaldehyde, which is then subjected to a Knoevenagel condensation reaction with cyanoacetamide under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the cyano groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound shares some structural similarities but differs in its functional groups and applications.
N-(3-Aminopropyl)methacrylamide hydrochloride: Another related compound with different functional groups and uses.
Uniqueness
(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide is unique due to its combination of cyano, amino, and amide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science set it apart from similar compounds.
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H14N4O/c1-18(8-2-7-15)13-5-3-11(4-6-13)9-12(10-16)14(17)19/h3-6,9H,2,8H2,1H3,(H2,17,19) |
InChI Key |
GMQNQZBUDRRIFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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